molecular formula C10H9IN2OS B14896148 3-Ethyl-5-(3-iodophenoxy)-1,2,4-thiadiazole

3-Ethyl-5-(3-iodophenoxy)-1,2,4-thiadiazole

Cat. No.: B14896148
M. Wt: 332.16 g/mol
InChI Key: WEUIEACNIMIUSY-UHFFFAOYSA-N
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Description

3-Ethyl-5-(3-iodophenoxy)-1,2,4-thiadiazole is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of an ethyl group, an iodophenoxy group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-(3-iodophenoxy)-1,2,4-thiadiazole typically involves the reaction of 3-iodophenol with ethyl thiocyanate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The resulting intermediate is then cyclized to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-(3-iodophenoxy)-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

    Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-(3-iodophenoxy)-1,2,4-thiadiazole is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-5-methylphenol: Similar in structure but lacks the iodophenoxy group.

    Benzyl (2-(3-iodophenoxy)ethyl)carbamate: Contains a carbamate group instead of the thiadiazole ring.

Uniqueness

3-Ethyl-5-(3-iodophenoxy)-1,2,4-thiadiazole is unique due to the presence of both the iodophenoxy group and the thiadiazole ring

Properties

Molecular Formula

C10H9IN2OS

Molecular Weight

332.16 g/mol

IUPAC Name

3-ethyl-5-(3-iodophenoxy)-1,2,4-thiadiazole

InChI

InChI=1S/C10H9IN2OS/c1-2-9-12-10(15-13-9)14-8-5-3-4-7(11)6-8/h3-6H,2H2,1H3

InChI Key

WEUIEACNIMIUSY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NSC(=N1)OC2=CC(=CC=C2)I

Origin of Product

United States

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